Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate
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Overview
Description
Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure that includes both ester and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with benzaldehyde under basic conditions. The reaction proceeds via the formation of a β-keto ester intermediate, which then undergoes aldol condensation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate involves its interaction with various molecular targets. The compound can form hydrogen bonds and undergo nucleophilic attacks, which can modulate the activity of enzymes and receptors. The exact pathways depend on the specific biological context and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler β-keto ester used in similar synthetic applications.
Benzaldehyde: An aromatic aldehyde that can undergo similar condensation reactions.
Methyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate: A methyl ester analog with similar reactivity.
Uniqueness
This compound is unique due to its combination of ester and ketone functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a versatile platform for the synthesis of various derivatives with potential biological activity.
Properties
CAS No. |
119031-30-0 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)11(9(2)14)12(15)10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3 |
InChI Key |
QYSSENGHZAEAOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=O)C |
Origin of Product |
United States |
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